Patent

US08889705B2

Procedure details

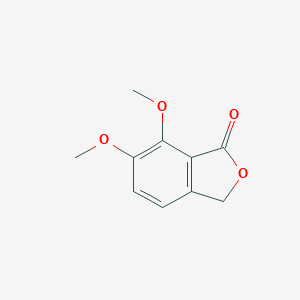

Aromatic fluorination of noscapine was achieved by employing the fluoride form of Amberlyst-A 26, a macroreticular anion-exchange resin containing quaternary ammonium groups. The method described [33] for Hal/F exchange may also be applied to other Hal/Hal′ exchange reactions. In Br/F exchange reactions, good yields were obtained only when a large molar ratio of the resin with respect to the substrate was employed. Thus, after refluxing a solution of bromonoscapine in anhydrous THF and an excess of Amberlyst-A 26 (fluorine, polymer-supported, 10 milliequivalents of dry resin; the average capacity of the resin is 4 milliequivalents per gram) for 12 hours, the resin was filtered off and the solvent was removed in vacuo to afford the desired compound (3) in 74% yield. The resin was recovered by washing with 1 N NaOH and then rinsing thoroughly with water until neutrality to generate the hydroxy-form of the resin. It was then stirred overnight with 1 N aqueous hydrofluoric acid, washed with acetone, ether and dried in a vacuum oven at 50° C. for 12 hours to afford the regenerated Amberlyst-A 26 (fluorine, polymer-supported), which can be reused.

[Compound]

Name

[ 33 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

dry resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

CN1[C@@H]([C@H:12]2[O:21][C:19](=[O:20])[C:18]3[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=[CH:14][C:13]2=3)C2C(OC)=C3OCOC3=CC=2CC1.[F-].FF>C1COCC1>[CH3:25][O:24][C:16]1[C:17]([O:22][CH3:23])=[C:18]2[C:13]([CH2:12][O:21][C:19]2=[O:20])=[CH:14][CH:15]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCC=2C=C3C(=C(C2[C@@H]1[C@@H]4C=5C=CC(=C(C5C(=O)O4)OC)OC)OC)OCO3

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-]

|

Step Three

[Compound]

|

Name

|

[ 33 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Five

[Compound]

|

Name

|

dry resin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a macroreticular anion-exchange resin containing quaternary ammonium groups

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In Br/F exchange reactions, good yields

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained only when a large molar ratio of the resin with respect to the substrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 12 hours

|

|

Duration

|

12 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resin was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C2COC(C2=C1OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 74% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |